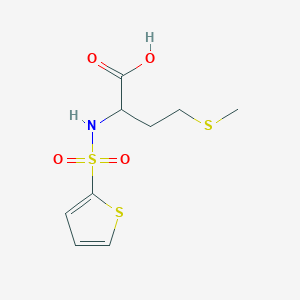![molecular formula C16H20ClNO4S B2781264 Benzyl (3aS,6aR)-3a-(chlorosulfonylmethyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate CAS No. 2137990-52-2](/img/structure/B2781264.png)
Benzyl (3aS,6aR)-3a-(chlorosulfonylmethyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzyl ester of a cyclopenta[b]pyrrole derivative. The benzyl group is a common protecting group in organic synthesis, and the pyrrole ring is a basic structure in many natural compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or similar method, followed by functionalization of the ring and esterification with a benzyl group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the cyclopenta[b]pyrrole ring system. The stereochemistry at the 3a and 6a positions would also add to this complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrole ring and the ester group. The pyrrole ring is aromatic and thus relatively stable, but can be functionalized under certain conditions. The ester group could be hydrolyzed under acidic or basic conditions to give the corresponding carboxylic acid and alcohol .Physical And Chemical Properties Analysis
Again, without specific data, we can only make general predictions about the properties of this compound. It would likely be a solid at room temperature, and its solubility would depend on the specific substituents present on the pyrrole ring .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The compound serves as a key intermediate in the synthesis of various pharmacologically relevant derivatives. For example, it is instrumental in the development of anticancer agents through the synthesis of substituted pyridone-annelated isoindigos, which exhibit strong antiproliferative activities against a range of human cancer cell lines without affecting noncancerous cells. This suggests its potential utility in targeted cancer therapies (Saleh et al., 2014).
Material Science Applications
In material science, derivatives of Benzyl (3aS,6aR)-3a-(chlorosulfonylmethyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate are used in the synthesis of novel polymers and materials. For instance, the compound's derivatives have been explored for the development of new porphyrins, which are crucial for applications ranging from catalysis to photodynamic therapy (Lash, 1998).
Chemical Synthesis Advancements
It also plays a significant role in advancing synthetic methodologies, providing access to complex heterocyclic structures. Research has demonstrated its utility in the synthesis of carbazoles and related heterocycles via Rh-catalyzed tandem carbonylative benzannulations, highlighting its importance in facilitating efficient synthetic routes to compounds with potential electronic and photophysical properties (Song et al., 2016).
Novel Chemotherapeutic Agents
Furthermore, research into alternative regiochemical outcomes of acyl-iminium coupling reactions involving derivatives of this compound has led to the development of novel pyrrolidine lactams with potential as chemotherapeutic agents (Andrews et al., 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl (3aS,6aR)-3a-(chlorosulfonylmethyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4S/c17-23(20,21)12-16-8-4-7-14(16)18(10-9-16)15(19)22-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2/t14-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFIRLXXHZABQO-GDBMZVCRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)(CCN2C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@](C1)(CCN2C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3aS,6aR)-3a-(chlorosulfonylmethyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

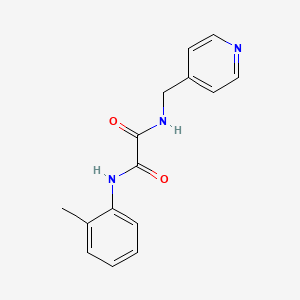
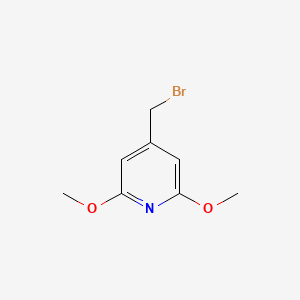
![5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2781185.png)
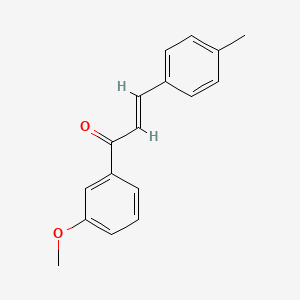
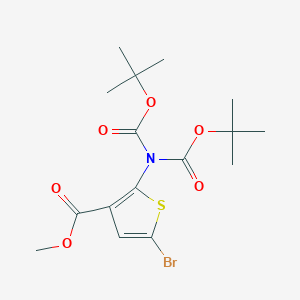
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2781193.png)
![Tert-butyl 8-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2781194.png)
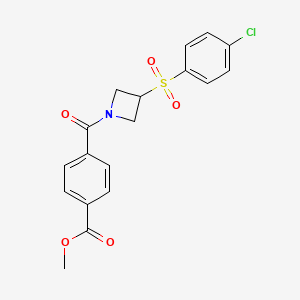
![4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2781196.png)
![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(2-phenylpropyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2781198.png)
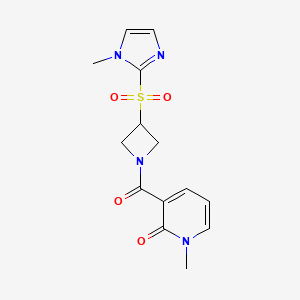
![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2781202.png)
